2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Description
This compound belongs to the class of ylidenemalononitriles, characterized by a conjugated π-system involving a malononitrile moiety (C(CN)₂) fused to a cyclic ketone or heterocyclic framework.
Properties
IUPAC Name |
2-[(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7BrN2OS/c18-15-6-5-11(22-15)7-14-16(10(8-19)9-20)12-3-1-2-4-13(12)17(14)21/h1-7H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRRTTTZMQODE-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=CC3=CC=C(S3)Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)/C(=C/C3=CC=C(S3)Br)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(2-((5-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 1425543-23-2) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the fields of organic electronics, photochemistry, and medicinal chemistry.
Basic Information
- Molecular Formula : C17H7BrN2OS
- Molecular Weight : 367.22 g/mol
- CAS Number : 1425543-23-2
Structural Features
The compound features a complex structure that includes a bromothiophene moiety and a malononitrile group, which are known for their electronic properties. This structural diversity allows for various interactions and potential applications.
Organic Electronics
One of the prominent applications of this compound is in organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it suitable for use in:
- Organic Photovoltaics (OPVs) : The compound can be used to enhance the efficiency of solar cells by improving charge transport and light absorption capabilities.
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light upon electrical stimulation makes it a candidate for OLED materials.
Case Study: Organic Photovoltaic Devices
Recent studies have shown that incorporating this compound into the active layer of OPVs can significantly improve the power conversion efficiency due to its favorable energy level alignment with common electron acceptors like fullerene derivatives .
Photochemistry
The compound exhibits interesting photochemical properties, making it suitable for applications in:
- Photocatalysis : It can act as a photocatalyst in various chemical reactions, facilitating transformations under light irradiation.
Case Study: Photocatalytic Degradation of Pollutants
Research indicates that this compound can effectively degrade organic pollutants under UV light, demonstrating its potential for environmental remediation applications .
Medicinal Chemistry
The structural features of this compound suggest potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.
Case Study: Antitumor Activity
In vitro studies have reported that modifications to the malononitrile group can enhance the anticancer activity of the compound, warranting further investigation into its mechanism of action and efficacy .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Electronics | OPVs, OLEDs | Improved efficiency in charge transport |
| Photochemistry | Photocatalysis | Effective degradation of organic pollutants |
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
Chemical Reactions Analysis
Stille Cross-Coupling Reactions
The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling reactions. This is critical for constructing extended π-systems in organic electronics:
Example Reaction :
Reactants :
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2-(2-((5-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Distannylated triarylborane core
Conditions :
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Catalyst: Pd(PPh₃)₄
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Solvent: Toluene
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Temperature: 115°C
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Duration: 15 hours
Product : Triarylborane-based conjugated molecules with enhanced optoelectronic properties .
Mechanism :
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Oxidative addition of Pd⁰ to the C–Br bond.
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Transmetalation with the distannylated reagent.
Knoevenagel Condensation
This reaction is pivotal in synthesizing the compound itself.
Synthetic Route :
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Reactants :
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5-Bromothiophene-2-carbaldehyde
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2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Conditions :
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Solvent: Chloroform
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Catalyst: Pyridine
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Temperature: Reflux
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Duration: 12 hours
Mechanism :
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Base-catalyzed deprotonation of malononitrile.
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Nucleophilic attack on the aldehyde.
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Elimination of water to form the α,β-unsaturated nitrile.
Nucleophilic Substitution
The bromine atom can undergo substitution with nucleophiles (e.g., amines, alkoxides):
Cycloaddition Reactions
The electron-deficient malononitrile group participates in [4+2] Diels-Alder reactions:
Example : Reaction with cyclopentadiene:
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Conditions : Toluene, 60°C
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Product : Fused bicyclic adducts with enhanced planarity.
Mechanistic Insight :
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The malononitrile acts as a dienophile due to its electron-withdrawing nature.
Photochemical Reactivity
The compound exhibits photosensitizing properties, enabling energy/electron transfer in:
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Photodynamic therapy : Generates singlet oxygen (¹O₂) under visible light.
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Organic photovoltaics : Facilitates charge separation in bulk heterojunctions .
Electrochemical Reduction
The malononitrile group undergoes reversible reduction, as evidenced by cyclic voltammetry:
| Parameter | Value |
|---|---|
| Reduction Potential | -1.2 V (vs Fc) |
| Electron Affinity | 3.6 eV |
This property is exploited in designing n-type semiconductors .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data:
| Temperature Range | Weight Loss | Process |
|---|---|---|
| 250–300°C | <5% | Desorption of solvents |
| >350°C | Rapid decay | Backbone decomposition |
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
2-(5-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Molecular Formula : C₁₂H₅FN₂O
- Molecular Weight : 228.22 g/mol
- Key Differences: Replacing bromothiophene with a fluorine atom reduces steric bulk and alters electronic properties. Fluorine’s electronegativity enhances electron-withdrawing effects but may decrease polarizability compared to bromine.
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Molecular Formula : C₁₂H₄Cl₂N₂O
- Molecular Weight : 263.08 g/mol
- Chlorine’s inductive effects may stabilize the π-system differently than bromine, affecting charge transport properties .
Derivatives with Heterocyclic Modifications
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
- Molecular Formula : C₂₁H₁₃N₃O
- Crystal Data : Triclinic space group P1, with unit cell parameters a = 9.2308 Å, b = 12.5991 Å, c = 14.3043 Å.
- Key Differences: The diphenyl-furan system introduces planar aromatic groups, promoting π-π stacking. Unlike the bromothiophene analog, this compound exhibits weak C–H···π and C(methyl)–H···N(cyano) interactions, leading to distinct crystal packing .
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
- Molecular Formula : C₁₂H₇N₃O
- Key Differences: The indolinone core replaces the indenone system, altering conjugation pathways. This derivative lacks classic hydrogen bonds in its crystal structure, relying instead on van der Waals interactions, which may limit its stability in certain solvents .
Electronic and Steric Effects of Substituents
- Bromothiophene vs. Thiophene/Phenyl Groups: The bromine atom in the target compound increases molecular polarizability and may enhance nonlinear optical (NLO) properties compared to non-halogenated analogs like (3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (C₁₂H₆N₂O, MW 194.19) .
- Methylene vs. Propylene Linkers: Derivatives such as 2-(4-{3-[1-(3-bromopropyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-enyl}-3-cyano-5,5-dimethylfuran-2-ylidene)malononitrile feature flexible alkyl chains, which improve solubility but reduce rigidity in the π-system .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can condensation reactions be optimized for higher yields?
The compound can be synthesized via Knoevenagel condensation between aromatic aldehydes and malononitrile derivatives. For example, thiophene-2-carboxaldehyde reacts with substituted indenone-malononitrile precursors under inert atmospheres (e.g., argon) to form the conjugated structure . Optimization strategies include:
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm, nitrile peaks at ~δ 110 ppm) and FT-IR (C≡N stretching at ~2200 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at room temperature, away from moisture and light .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO levels) influence its application in optoelectronic devices?
The compound’s D-π-A (donor-π-acceptor) architecture enables tunable bandgaps. Key characterization methods:
- Cyclic voltammetry : Measure oxidation/reduction potentials to calculate HOMO (-5.2 to -5.8 eV) and LUMO (-3.6 to -4.1 eV) levels.
- UV-Vis-NIR spectroscopy : Identify absorption maxima (e.g., 500–700 nm) and charge-transfer transitions .
- DFT calculations : Simulate electron density distribution to optimize conjugation length and substituent effects .
Q. What mechanistic insights explain its reactivity in multi-component cyclization reactions?
In reactions with barbituric acids or thioureas, the compound acts as a Michael acceptor due to its electron-deficient malononitrile moiety. Key steps:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
A photoenzymatic approach combines Knoevenagel condensation with asymmetric hydrogenation:
Q. What computational tools are effective for predicting its crystallographic and electronic behavior?
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking, halogen bonding) .
- Molecular dynamics (MD) : Simulate solvent effects on stability (e.g., DCM vs. toluene).
- Docking studies : Predict binding affinities for biological targets (e.g., enzyme active sites) .
Data Contradictions and Resolution
Q. How can conflicting reports about its thermal stability be resolved?
- Differential scanning calorimetry (DSC) : Measure decomposition onset temperatures (Td).
- TGA analysis : Compare weight loss profiles under nitrogen vs. air atmospheres.
- Controlled experiments : Replicate synthesis/storage conditions from conflicting studies to identify humidity or oxygen sensitivity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
